molecular formula C10H20NO5P B13503326 2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid

2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid

Cat. No.: B13503326
M. Wt: 265.24 g/mol
InChI Key: DZVXRMNCIXZBDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Trifluoroacetic Acid: Used for deprotection of the Boc group.

    Di-tert-butyl Dicarbonate:

    Sodium Hydroxide or DMAP: Used as bases in the protection reaction.

Major Products Formed

    Free Amine: Formed after the removal of the Boc group.

    Peptides: Formed during peptide synthesis when the compound is used as a building block.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during synthetic reactions and can be removed under acidic conditions to reveal the free amine. This allows for selective reactions and the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies.

Properties

Molecular Formula

C10H20NO5P

Molecular Weight

265.24 g/mol

IUPAC Name

3-dimethylphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C10H20NO5P/c1-10(2,3)16-9(14)11-7(8(12)13)6-17(4,5)15/h7H,6H2,1-5H3,(H,11,14)(H,12,13)

InChI Key

DZVXRMNCIXZBDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CP(=O)(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.